molecular formula C15H15N3O5 B14773784 Lenalidomide-CO-C1-OH

Lenalidomide-CO-C1-OH

Cat. No.: B14773784
M. Wt: 317.30 g/mol
InChI Key: UPWMUQWEFLDIIK-UHFFFAOYSA-N
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Description

Lenalidomide-CO-C1-OH, commonly known as Lenalidomide, is a derivative of thalidomide with significant therapeutic applications. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide exhibits immunomodulatory, antiangiogenic, and antineoplastic properties, making it a versatile compound in medical research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to produce Lenalidomide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation .

Industrial Production Methods

Industrial production of Lenalidomide often involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to refine the reaction conditions and improve efficiency . The use of pharmaceutically acceptable salts, like hydrochloride, can enhance the stability and bioavailability of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Palladium on carbon, hydrogen gas.

    Substituting agents: Halogens like bromine and chlorine.

Major Products

The major products formed from these reactions include various derivatives of Lenalidomide, which can have enhanced therapeutic properties or reduced side effects .

Scientific Research Applications

Lenalidomide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lenalidomide

Lenalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications and is more effective in treating certain hematologic malignancies .

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-hydroxyacetamide

InChI

InChI=1S/C15H15N3O5/c19-7-13(21)16-10-3-1-2-8-9(10)6-18(15(8)23)11-4-5-12(20)17-14(11)22/h1-3,11,19H,4-7H2,(H,16,21)(H,17,20,22)

InChI Key

UPWMUQWEFLDIIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CO

Origin of Product

United States

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